Superior Long-Term Gastroduodenal Mucosal Safety: Nabumetone vs. Naproxen (5-Year Endoscopic Study)
Nabumetone demonstrates a significantly lower long-term ulcerogenic potential compared to naproxen. Over a 5-year follow-up period, endoscopically confirmed gastroduodenal ulceration occurred in 1 out of 15 patients treated with nabumetone, compared to 8 out of 12 patients treated with naproxen, a statistically significant difference (p = 0.02) [1]. This finding is critical for clinicians making procurement decisions for chronic therapy in patients at risk for NSAID-induced GI injury.
| Evidence Dimension | Incidence of endoscopically visible gastroduodenal ulceration |
|---|---|
| Target Compound Data | 1 of 15 patients (6.7%) |
| Comparator Or Baseline | Naproxen: 8 of 12 patients (66.7%) |
| Quantified Difference | Significantly lower incidence with nabumetone (p = 0.02) |
| Conditions | Randomized, double-blind, 5-year follow-up study in patients with rheumatoid arthritis (RA) or osteoarthritis (OA); nabumetone 1000 mg nightly vs. naproxen 250 mg twice daily. |
Why This Matters
This data directly informs procurement for chronic pain management protocols, favoring nabumetone for its superior long-term GI safety profile over naproxen.
- [1] Roth SH, Bennett R, Mitchell C, Hartman R. A longterm endoscopic evaluation of patients with arthritis treated with nabumetone vs naproxen. J Rheumatol. 1994 Jun;21(6):1118-23. View Source
